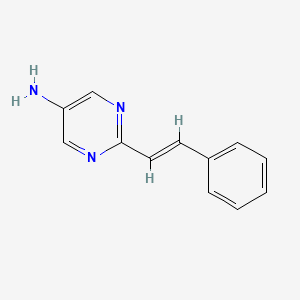

2-Styrylpyrimidin-5-amine

Description

2-Styrylpyrimidin-5-amine is a pyrimidine derivative characterized by a styryl group (a vinyl-substituted benzene ring) at the 2-position and an amine group at the 5-position of the pyrimidine core. Pyrimidines are heterocyclic aromatic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science. These compounds often exhibit biological activity, such as antibacterial, antifungal, or antitumor properties, depending on their substituents .

Properties

CAS No. |

54246-67-2 |

|---|---|

Molecular Formula |

C12H11N3 |

Molecular Weight |

197.24 g/mol |

IUPAC Name |

2-[(E)-2-phenylethenyl]pyrimidin-5-amine |

InChI |

InChI=1S/C12H11N3/c13-11-8-14-12(15-9-11)7-6-10-4-2-1-3-5-10/h1-9H,13H2/b7-6+ |

InChI Key |

VWRFYBJISMFCLR-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC=C(C=N2)N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Styrylpyrimidin-5-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Styrylpyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The styryl group can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfonyl derivatives, reduced amine derivatives, and substituted pyrimidines .

Scientific Research Applications

2-Styrylpyrimidin-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Biology: The compound exhibits significant biological activities, including antimicrobial and antitumor properties.

Medicine: It is investigated for its potential use in developing new therapeutic agents for treating infectious diseases and cancer.

Industry: The compound is used in the development of advanced materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 2-Styrylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and receptors involved in various biological processes. For example, it may inhibit kinase enzymes, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidin-5-amine Derivatives

The pharmacological and physicochemical properties of pyrimidin-5-amine derivatives are highly dependent on substituent effects. Below is a detailed comparison with key analogs:

Table 1: Substituent Effects and Properties of Pyrimidin-5-amine Derivatives

Key Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups :

- Chloro (Cl) and iodo (I) substituents (e.g., in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions.

- Methoxy (OCH3) and methyl (CH3) groups (e.g., ) improve solubility and modulate lipophilicity, critical for pharmacokinetics.

Biological Activity Correlations :

- Lipophilic groups (e.g., styryl, methyl) may enhance membrane permeability, as seen in QSAR studies of pyridin-2-amine derivatives .

- Hydrogen-bonding motifs (e.g., N–H⋯N in 5-iodopyrimidin-2-amine ) influence crystal packing and stability.

Synthetic Flexibility :

Biological Activity

2-Styrylpyrimidin-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a styryl group at the 2-position and an amino group at the 5-position. This unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives of pyrimidines can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and others. The mechanism often involves the induction of apoptosis through various signaling pathways, including the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Induction of apoptosis |

| SCM5 | Jurkat | TBD | Activation of cell signaling pathways |

| SCM9 | WEHI-231 | TBD | Inhibition of TNF-α production |

Immunomodulatory Effects

In vitro studies have demonstrated that this compound can modulate immune responses. It has been shown to inhibit lymphocyte proliferation induced by phytohemagglutinin A and lipopolysaccharide, suggesting potential use in treating autoimmune disorders . The compound's ability to suppress TNF-α production further highlights its immunosuppressive properties.

Table 2: Immunomodulatory Effects

| Effect | Observation |

|---|---|

| Lymphocyte Proliferation | Inhibition observed in human peripheral blood lymphocytes |

| TNF-α Production | Moderate suppression in whole blood cultures |

Antiviral Activity

Preliminary investigations have suggested that this compound may possess antiviral properties. Similar compounds have been reported to inhibit the replication of viruses such as human herpes virus type-1 (HHV-1). The exact mechanism remains to be elucidated but may involve interference with viral entry or replication processes .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:

- Case Study on Anticancer Efficacy : A study involving a series of pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, leading to further development for targeted therapies.

- Immunomodulation in Autoimmune Disorders : Clinical observations have noted improvements in patients with autoimmune conditions when treated with compounds exhibiting similar biological profiles to this compound.

- Antiviral Screening : A recent screening of pyrimidine derivatives identified several candidates with promising antiviral activity against HHV-1, warranting further investigation into their mechanisms and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.